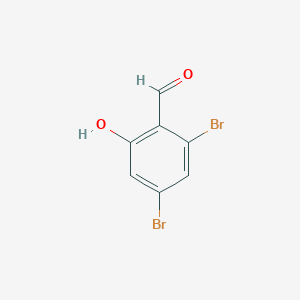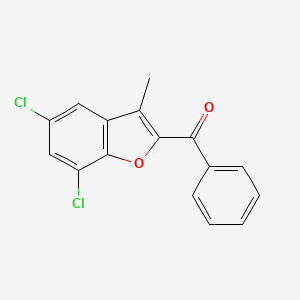
(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone” is a chemical compound with the molecular formula C16H10Cl2O2 . It has an average mass of 305.155 Da and a monoisotopic mass of 304.005798 Da . This compound is part of the benzofuran family, which is known for its wide range of biological and pharmacological applications .
Molecular Structure Analysis
The molecular structure of “this compound” has been confirmed by IR, 1H and 13C-NMR, MS spectra, and HRMS spectral data .Scientific Research Applications
(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone has been used in a variety of scientific research applications. It has been used as a model compound for studying the mechanisms of organic reactions. It has also been used as a starting point for the synthesis of a variety of compounds. In addition, it has been used as a reagent in the synthesis of polymers, catalysts, and other materials.
Mechanism of Action
Target of Action
It is known that benzofuran derivatives, which this compound is a part of, have been found to be effective antimicrobial agents . They have been used in the treatment of various diseases such as cancer or psoriasis .
Mode of Action
Benzofuran derivatives are known to interact with multiple receptors, which can lead to a variety of biological and pharmacological applications .
Biochemical Pathways
Benzofuran derivatives have been found to have a wide array of biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
It is known that one of the targets achieved with most of the more recent compounds is improved bioavailability, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been found to have a wide array of biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Advantages and Limitations for Lab Experiments
(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. In addition, it is relatively stable and has a low toxicity profile. The main limitation is that it is not very soluble in water, making it difficult to use in aqueous solutions.
Future Directions
There are a number of future directions for the use of (5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone in scientific research. One potential use is in the development of new drugs and other compounds. It could also be used in the development of new materials, catalysts, and polymers. In addition, it could be used in the development of new methods of synthesis and new methods of analysis. Finally, it could be used to study the mechanisms of organic reactions and the biochemical and physiological effects of organic compounds.
Synthesis Methods
(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone can be synthesized from benzofuran using a variety of methods. The most common method is a Friedel-Crafts alkylation reaction. In this reaction, benzofuran is reacted with a chloroalkyl halide in the presence of an acid catalyst. This reaction produces an alkylated benzofuran, which is then converted to this compound. Other methods include the use of a Grignard reagent or an organometallic reagent.
Safety and Hazards
Properties
IUPAC Name |
(5,7-dichloro-3-methyl-1-benzofuran-2-yl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2O2/c1-9-12-7-11(17)8-13(18)16(12)20-15(9)14(19)10-5-3-2-4-6-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHNEIRNXYDOPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2Cl)Cl)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


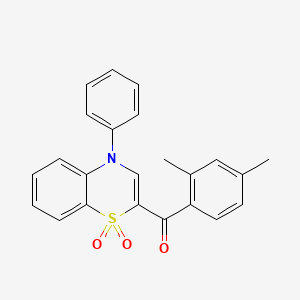

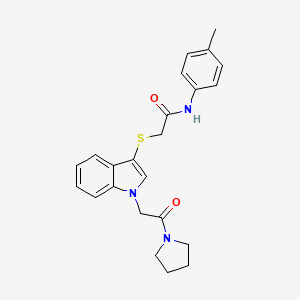
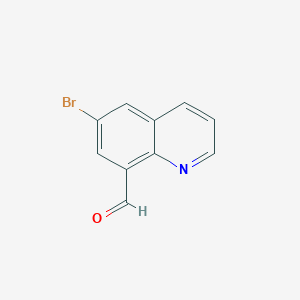

![2-({[4-(Trifluoromethoxy)phenyl]methyl}sulfanyl)acetic acid](/img/structure/B2940446.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzamide](/img/structure/B2940449.png)
![3-(3-chlorophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2940450.png)
![N-[(3-chlorophenyl)(cyano)methyl]-4-ethylmorpholine-2-carboxamide](/img/structure/B2940451.png)
![5-ethyl-2-methoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2940453.png)

